molecular formula C7H8Cl2N2S B13104338 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine

Cat. No.: B13104338
M. Wt: 223.12 g/mol
InChI Key: OTJNGWSCGTTXQV-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative with a methylthio (-SMe) group at position 2, an ethyl (-C₂H₅) group at position 5, and chlorine atoms at positions 4 and 6. Pyrimidines are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The methylthio group enhances electron density at position 2, influencing nucleophilic substitution reactivity, while the ethyl group at position 5 introduces steric bulk and moderate electron-donating effects. This compound serves as a precursor for synthesizing bioactive molecules, including antiviral and antimicrobial agents .

Properties

Molecular Formula

C7H8Cl2N2S

Molecular Weight

223.12 g/mol

IUPAC Name

4,6-dichloro-5-ethyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H8Cl2N2S/c1-3-4-5(8)10-7(12-2)11-6(4)9/h3H2,1-2H3

InChI Key

OTJNGWSCGTTXQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine typically involves the chlorination of 5-ethyl-2-(methylthio)pyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield of the product. The purification steps are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the methylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones of the original compound.

    Reduction: Dechlorinated or demethylated derivatives of the compound.

Scientific Research Applications

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 4, 5, and 6, which modulate reactivity, solubility, and bioactivity:

Compound Name Substituents (Position) Key Properties Applications/Reactivity
4,6-Dichloro-2-(methylthio)pyrimidine 2: -SMe; 4,6: -Cl; 5: H High reactivity at C4/C6 for nucleophilic substitution; intermediate for cyanide displacement Precursor for carbonitrile derivatives (e.g., 4,5,6-trichloropyrimidine-2-carbonitrile)
4,6-Dichloro-5-methoxypyrimidine 5: -OCH₃ Planar structure with Cl···N interactions; methoxy group enhances solubility Intermediate in crystal engineering and ligand synthesis
5-Amino-4,6-dichloro-2-methylpyrimidine 2: -CH₃; 5: -NH₂ Amino group enables hydrogen bonding; methyl group reduces steric hindrance Antimicrobial agents; building block for fused heterocycles
4,6-Dichloro-5-iodo-2-methylpyrimidine 5: -I; 2: -CH₃ Iodo substituent acts as a superior leaving group Radioactive labeling or cross-coupling reactions
4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine 2: -SO₂CH₃ Strong electron-withdrawing sulfonyl group deactivates the ring Probable intermediate for sulfonamide drug derivatives

Physical Properties

  • Solubility: Ethyl and methylthio groups increase hydrophobicity compared to methoxy or amino derivatives, affecting formulation strategies .
  • Crystal Packing : Methoxy and chloro substituents form Cl···N halogen bonds, stabilizing crystalline frameworks, while bulkier ethyl groups disrupt such interactions .

Key Research Findings

  • Synthetic Efficiency : 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine can be synthesized in high yield (>64.9%) via alkylation and chlorination steps, outperforming analogs requiring multi-step oxidation .
  • Reactivity Trade-offs : The ethyl group reduces substitution rates at position 5 compared to hydrogen or methoxy analogs but improves stability during storage .
  • SAR Insights : Substituent bulkiness (ethyl vs. methyl) and electronic effects (methylthio vs. sulfonyl) critically influence bioactivity and metabolic stability .

Biological Activity

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antibacterial, and anticancer agent, among other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8Cl2N2S\text{C}_8\text{H}_8\text{Cl}_2\text{N}_2\text{S}

This structure includes two chlorine atoms at the 4 and 6 positions, an ethyl group at the 5 position, and a methylthio group at the 2 position. The presence of these substituents significantly influences its biological activity.

Antimicrobial Activity

Research has shown that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. A study indicated that compounds with similar structures demonstrated effectiveness against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Pyrimidine DerivativeS. aureus16 µg/mL

These findings suggest that this compound may possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it suppresses cyclooxygenase (COX) activity, which is pivotal in the inflammatory response. The IC50 values for COX inhibition were reported as follows:

CompoundIC50 (µM)Reference
This compound0.05 ± 0.01
Celecoxib (Standard)0.04 ± 0.01

These results indicate that the compound exhibits potent anti-inflammatory activity comparable to established drugs like celecoxib.

Anticancer Activity

Emerging evidence highlights the potential anticancer properties of this pyrimidine derivative. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10 ± 1Induction of apoptosis
A549 (Lung Cancer)15 ± 2Inhibition of cell proliferation

The mechanism of action appears to involve the induction of apoptosis and inhibition of proliferative signaling pathways, making it a candidate for further development in cancer therapy.

Case Studies

Several case studies have explored the use of pyrimidine derivatives in clinical settings:

  • Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with a pyrimidine derivative similar to this compound.
  • Antimicrobial Efficacy : In a hospital setting, a formulation containing this compound was effective against multi-drug resistant strains of bacteria, demonstrating its potential in treating infections where conventional antibiotics fail.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidines is crucial for optimizing their biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological potency. Research indicates that modifications at the ethyl or methylthio positions can further enhance efficacy against specific targets.

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